

Comparative Analysis of 1-Fluoro-5-iodonaphthalene: An Overview of Available Data

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Compound of Interest

Compound Name: 1-Fluoro-5-iodonaphthalene

Cat. No.: B15204097

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A comprehensive search for experimental and theoretical properties of **1-Fluoro-5-iodonaphthalene** has revealed a significant lack of available data in publicly accessible scientific literature and databases. While the interest in halogenated naphthalene derivatives for applications in materials science and drug development is substantial, this specific isomer appears to be largely uncharacterized. This guide, therefore, serves to highlight the absence of empirical data and to provide a comparative overview of closely related, well-documented analogs: 1-Fluoronaphthalene and 1-Iodonaphthalene. The known properties of these compounds can offer valuable insights and predictive context for the potential characteristics of **1-Fluoro-5-iodonaphthalene**.

Summary of Available Data for Related Compounds

For researchers and scientists investigating halogenated naphthalenes, the experimental and computed properties of 1-Fluoronaphthalene and 1-Iodonaphthalene serve as the primary reference points for predicting the behavior of **1-Fluoro-5-iodonaphthalene**. A summary of key physical and spectroscopic data for these analogs is presented below.

Property	1-Fluoronaphthalene	1-Iodonaphthalene
Molecular Formula	C ₁₀ H ₇ F[1]	C ₁₀ H ₇ I[2][3]
Molecular Weight	146.16 g/mol [1]	254.07 g/mol [2][3]
Physical Description	Needles	Liquid
Boiling Point	-	163-165 °C / 15 mmHg
Melting Point	-	4 °C[2]
Density	-	1.74 g/mL at 25 °C
Refractive Index	-	n ₂₀ /D 1.701
LogP	3.7[4]	4.2[3]

Experimental Protocols: Characterization of Halogenated Naphthalenes

The characterization of novel compounds like **1-Fluoro-5-iodonaphthalene** would typically follow standard analytical procedures to determine their structural and physicochemical properties. Based on the available information for its analogs, the following experimental protocols would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: To elucidate the carbon-hydrogen framework. For 1-Fluoronaphthalene, characteristic shifts and coupling constants (J(F-19,G) = 5.4 Hz, J(F-19,J) = 10.7 Hz) have been reported.[5]
- ¹⁹F NMR: To directly observe the fluorine environment, which is a crucial analytical technique for fluorinated compounds.

Mass Spectrometry (MS)

- GC-MS: To determine the molecular weight and fragmentation pattern. The mass spectrum of 1-Fluoronaphthalene shows a top peak at m/z 146.[4]

Infrared (IR) Spectroscopy

- To identify functional groups and characteristic vibrations of the aromatic system and carbon-halogen bonds.

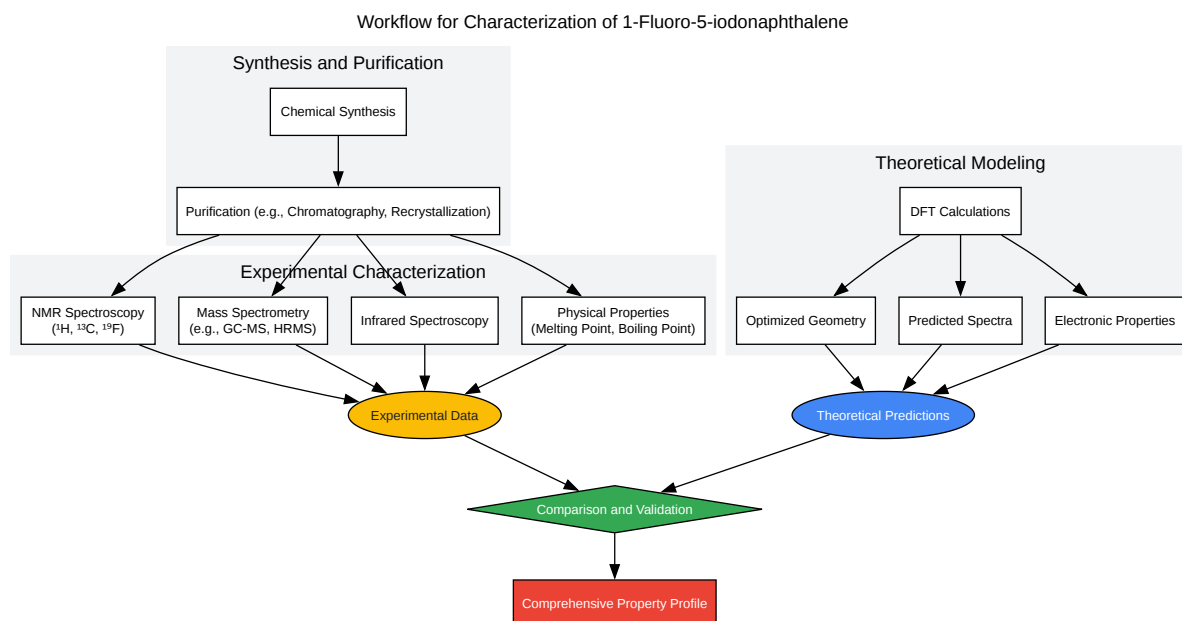
Theoretical Properties and Computational Modeling

In the absence of experimental data, computational chemistry serves as a powerful tool for predicting the properties of molecules. For a molecule like **1-Fluoro-5-iodonaphthalene**, density functional theory (DFT) calculations would be the standard approach to predict:

- Molecular Geometry: Optimized bond lengths and angles.
- Spectroscopic Properties: Predicted NMR and IR spectra to aid in the analysis of experimental data.
- Electronic Properties: Dipole moment, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions.

Logical Workflow for Characterization

The logical workflow for the full experimental and theoretical characterization of an uncharacterized compound such as **1-Fluoro-5-iodonaphthalene** is depicted below.



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